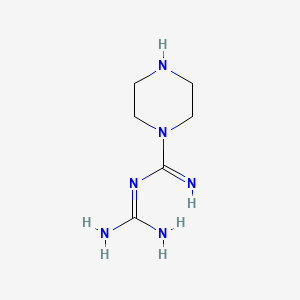
N''-(piperazine-1-carboximidoyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(piperazine-1-carboximidoyl)guanidine is a chemical compound with the molecular formula C6H17Cl3N6. It is known for its utility in research and has applications in various fields of science. The compound is characterized by the presence of a piperazine ring and a guanidine group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(piperazine-1-carboximidoyl)guanidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and involves deprotection steps to obtain the desired piperazine derivative .
Another method involves the catalytic guanylation reaction of amines with carbodiimides. This approach utilizes transition metal catalysts to facilitate the formation of the C–N bond, leading to the synthesis of guanidines .
Industrial Production Methods
Industrial production of N’'-(piperazine-1-carboximidoyl)guanidine often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(piperazine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-1-carboxylic acid derivatives, while reduction can produce piperazine-1-carboximidoyl derivatives.
Applications De Recherche Scientifique
N’'-(piperazine-1-carboximidoyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’'-(piperazine-1-carboximidoyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The piperazine ring and guanidine group play crucial roles in mediating these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(diaminomethylidene)piperazine-1-carboximidamide
- N-(diaminomethylidene)-1-piperazinecarboximidamide
- N-phthaloylguanidines
Uniqueness
N’'-(piperazine-1-carboximidoyl)guanidine is unique due to its specific combination of a piperazine ring and a guanidine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H14N6 |
|---|---|
Poids moléculaire |
170.22 g/mol |
Nom IUPAC |
N-(diaminomethylidene)piperazine-1-carboximidamide |
InChI |
InChI=1S/C6H14N6/c7-5(8)11-6(9)12-3-1-10-2-4-12/h10H,1-4H2,(H5,7,8,9,11) |
Clé InChI |
WEIAHRZQEKRKDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















